molecular formula C8H8FNO2 B6274573 methyl 6-fluoro-4-methylpyridine-3-carboxylate CAS No. 1803826-73-4

methyl 6-fluoro-4-methylpyridine-3-carboxylate

Cat. No.: B6274573
CAS No.: 1803826-73-4
M. Wt: 169.2
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Description

Methyl 6-fluoro-4-methylpyridine-3-carboxylate is a fluorinated pyridine derivative Pyridine derivatives are significant in various fields due to their unique chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-fluoro-4-methylpyridine-3-carboxylate typically involves the fluorination of a pyridine precursor. One common method is the Baltz-Schiemann reaction, which converts 2-amino-3-methylpyridine into 2-fluoro-3-methylpyridine. Subsequent oxidation and esterification steps yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-4-methylpyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The methyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid or converted to other esters.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Esterification: Alcohols in the presence of acid catalysts.

Major Products Formed

    Substitution: Various substituted pyridine derivatives.

    Oxidation: 6-fluoro-4-methylpyridine-3-carboxylic acid.

    Reduction: 6-fluoro-4-methylpyridine-3-methanol.

    Esterification: Different esters depending on the alcohol used.

Scientific Research Applications

Methyl 6-fluoro-4-methylpyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for synthesizing pharmaceuticals with potential anti-inflammatory, antiviral, and anticancer properties.

    Biological Studies: Investigated for its interactions with biological targets and its effects on cellular processes.

    Industrial Chemistry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 6-fluoro-4-methylpyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity for certain biological targets, influencing the compound’s pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-fluoropyridine-4-carboxylate: Similar structure but with the fluorine atom at a different position.

    Methyl 4-chloro-6-fluoro-3-formyl-2-pyridinecarboxylate: Contains both chlorine and fluorine atoms, offering different reactivity and properties.

Uniqueness

Methyl 6-fluoro-4-methylpyridine-3-carboxylate is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to other fluorinated pyridine derivatives.

Properties

CAS No.

1803826-73-4

Molecular Formula

C8H8FNO2

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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